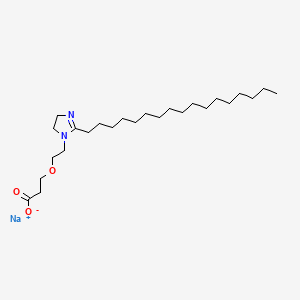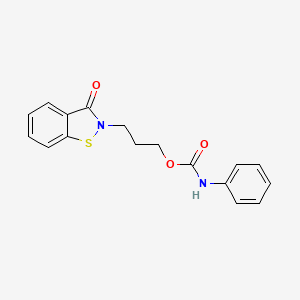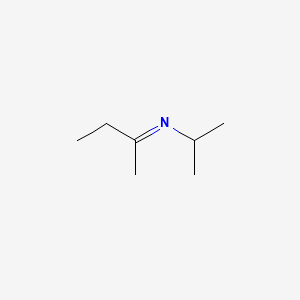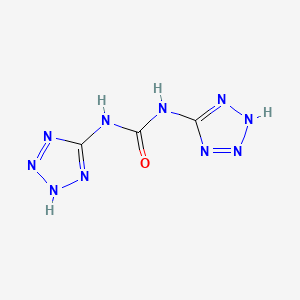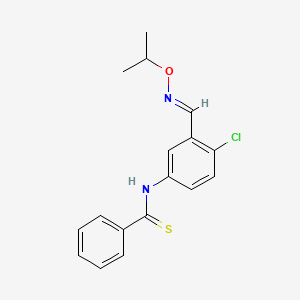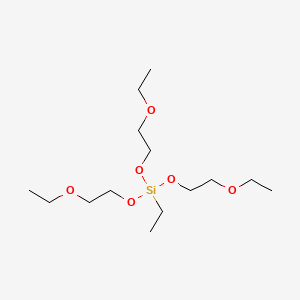
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane typically involves the reaction of ethoxyethanol with a silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based compound, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsmild temperature (25-50°C), neutral or slightly acidic pH.
Reduction: Lithium aluminum hydride; conditionslow temperature (-10 to 0°C), inert atmosphere (nitrogen or argon).
Substitution: Alkyl halides, acyl chlorides; conditionsroom temperature, presence of a base (e.g., triethylamine).
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silatridecane derivatives.
Scientific Research Applications
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and medical implants.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A simpler compound with similar ethoxyethoxy groups but lacking the silatridecane backbone.
2-Ethoxyethanol: Another related compound with a single ethoxy group and a simpler structure.
Uniqueness
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane stands out due to its complex structure, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple research and industrial applications.
Properties
CAS No. |
61667-41-2 |
|---|---|
Molecular Formula |
C14H32O6Si |
Molecular Weight |
324.48 g/mol |
IUPAC Name |
tris(2-ethoxyethoxy)-ethylsilane |
InChI |
InChI=1S/C14H32O6Si/c1-5-15-9-12-18-21(8-4,19-13-10-16-6-2)20-14-11-17-7-3/h5-14H2,1-4H3 |
InChI Key |
PUMRXZLAGZFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Si](CC)(OCCOCC)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



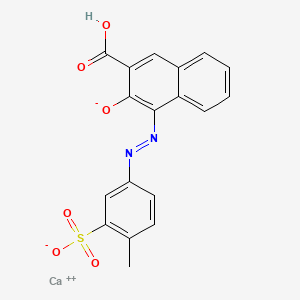
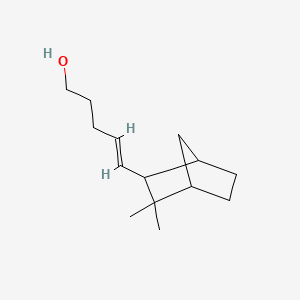
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

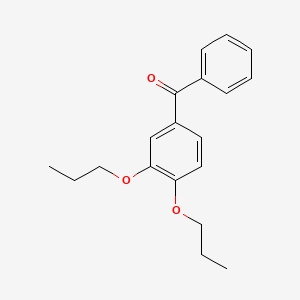
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
